

Application Note: Real-Time Monitoring of Organotin Reactions Using Multinuclear NMR Spectroscopy

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Compound of Interest

Compound Name: Trimethyl(phenyl)tin

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Introduction

Organotin compounds, such as **trimethyl(phenyl)tin**, are powerful reagents in modern organic synthesis, most notably for their application in palladium-catalyzed cross-coupling reactions like the Stille coupling.[1][2] The efficiency, selectivity, and outcome of these reactions are critically dependent on reaction conditions. Therefore, the ability to monitor these processes in real-time is invaluable for mechanistic elucidation, kinetic analysis, and process optimization. Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-invasive, quantitative, and structurally informative window directly into the reacting mixture.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging multinuclear NMR techniques—specifically ^1H , ^{13}C , and the highly diagnostic ^{119}Sn NMR—to monitor reactions involving **trimethyl(phenyl)tin**.

Pillar 1: The Power of a Multinuclear NMR Approach

A comprehensive understanding of a chemical transformation requires observing it from multiple perspectives. For organotin chemistry, a combination of ^1H , ^{13}C , and ^{119}Sn NMR provides a holistic view of the changes occurring at both the organic framework and the metallic center.

- ^1H NMR: The Workhorse for Kinetics: With its high natural abundance and sensitivity, ^1H NMR is ideal for tracking the consumption of starting materials and the formation of products.

[3] The sharp singlet of the trimethyltin ($-\text{Sn}(\text{CH}_3)_3$) group and the distinct multiplets of the phenyl group in **trimethyl(phenyl)tin** serve as excellent probes for quantitative analysis.[5][6]

- ^{13}C NMR: The Structural Confirmer: While less sensitive than ^1H NMR, ^{13}C NMR provides complementary data on the carbon skeleton.[7] Observing the disappearance of the ipso-carbon signal of the phenyl group attached to tin and the appearance of new signals for the coupled product can provide unambiguous structural confirmation.
- ^{119}Sn NMR: The Direct Mechanistic Probe: Tin possesses three spin- $\frac{1}{2}$ isotopes: ^{115}Sn , ^{117}Sn , and ^{119}Sn . [8] ^{119}Sn is the most frequently utilized due to its favorable natural abundance (8.59%) and sensitivity.[8][9] Its power lies in its extremely wide chemical shift range (~ 5000 ppm), which makes the resonance frequency exquisitely sensitive to the coordination number and electronic environment of the tin atom.[9] This allows for direct observation of the transformation of the tetraorganostannane reactant into the triorganotin halide byproduct, a key step in catalytic cycles like the Stille reaction.[10][11]

Quantitative NMR (qNMR) Principles

The foundation of reaction monitoring by NMR is the principle of quantitative NMR (qNMR), which states that the integrated area of an NMR signal is directly proportional to the molar concentration of the corresponding nucleus.[3][12] To ensure this proportionality and obtain accurate kinetic data, several experimental parameters must be carefully controlled. The most critical is the relaxation delay (D_1), which must be set to at least five times the longitudinal relaxation time (T_1) of the slowest-relaxing nucleus of interest. This ensures complete relaxation between scans, preventing signal saturation and ensuring accurate integration.

Pillar 2: Self-Validating Experimental Protocols

A robust protocol ensures that the data collected is reliable and reproducible. The following sections detail the necessary steps for preparing and analyzing a reaction involving **trimethyl(phenyl)tin**.

Protocol 1: Rigorous Sample Preparation for Air-Sensitive Reagents

Many organometallic reagents, including some catalysts and organotin compounds, can be sensitive to air and moisture.[13] Proper handling is paramount for reproducible results.

Materials:

- **Trimethyl(phenyl)tin**
- Reactant (e.g., aryl halide)
- Palladium catalyst
- Inert internal standard (e.g., 1,3,5-trimethoxybenzene)
- Anhydrous, degassed deuterated solvent (e.g., Toluene- d_8 , THF- d_8)
- J. Young NMR tube or a standard NMR tube with a sealable cap
- Glovebox or Schlenk line

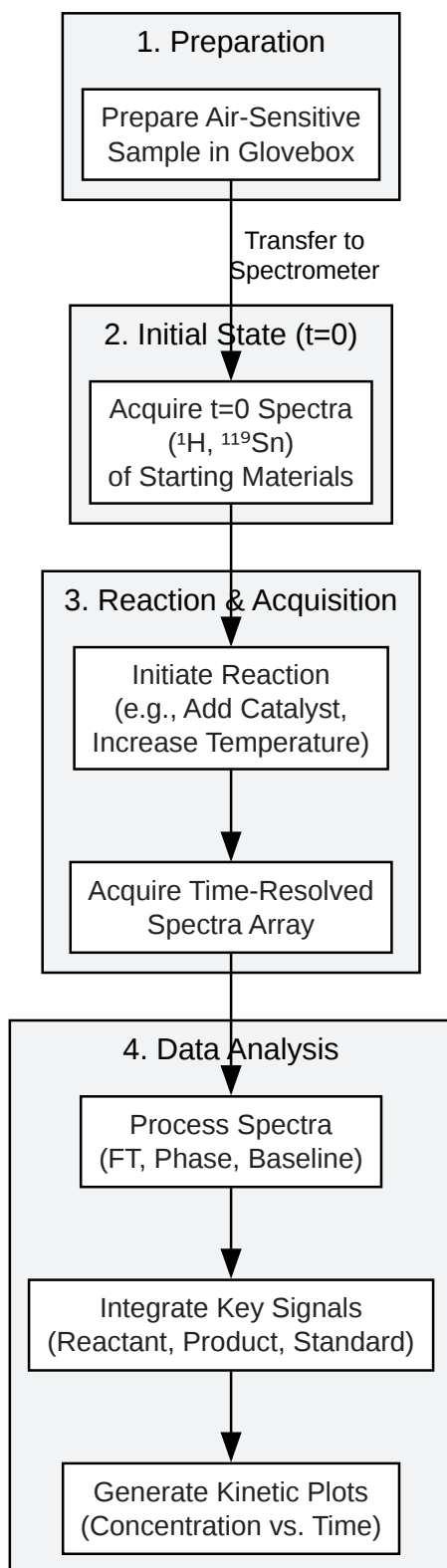
Step-by-Step Procedure:

- **Drying:** Ensure all glassware, including the NMR tube, is rigorously dried in an oven (e.g., 150 °C overnight) and cooled under an inert atmosphere.[14]
- **Inert Atmosphere:** Perform all manipulations inside a nitrogen- or argon-filled glovebox or using a Schlenk line.
- **Solvent Preparation:** Use a deuterated solvent that has been dried over molecular sieves and thoroughly degassed using at least three freeze-pump-thaw cycles to remove dissolved oxygen, which is paramagnetic and can interfere with NMR measurements.[13][15]
- **Sample Loading:**
 - Accurately weigh the solid reactants (aryl halide, catalyst, internal standard) directly into the NMR tube.
 - Add the liquid **trimethyl(phenyl)tin** via a microliter syringe.

- Add the required volume of degassed deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm tube) to dissolve all components completely.[\[13\]](#)[\[16\]](#)
- Ensure the solution is homogeneous and free of any solid particles, which can degrade spectral quality by disrupting the magnetic field homogeneity.[\[13\]](#)[\[15\]](#) If necessary, filter the solution through a pipette packed with glass wool.[\[14\]](#)
- Sealing: Securely seal the J. Young tube or cap the standard NMR tube while still under the inert atmosphere.

Workflow for In-Situ Reaction Monitoring

The following diagram illustrates the logical flow of an NMR-based reaction monitoring experiment.

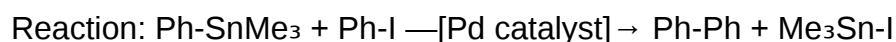


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Caption: Workflow for NMR-based reaction monitoring.

Pillar 3: Application Case Study - Stille Cross-Coupling

Let's consider the Stille coupling of **trimethyl(phenyl)tin** with iodobenzene, catalyzed by a palladium complex, to form biphenyl. The key byproduct is trimethyltin iodide.



Protocol 2: Time-Resolved NMR Data Acquisition

- **Initial Scans (t=0):** After preparing the sample containing **trimethyl(phenyl)tin**, iodobenzene, and an internal standard (but before adding the catalyst), acquire high-quality ^1H and ^{119}Sn NMR spectra. These serve as your baseline reference.
- **Reaction Initiation:** Add the palladium catalyst to initiate the reaction. If the reaction is run at an elevated temperature, ensure the spectrometer's variable temperature unit is stabilized before acquisition begins.
- **Automated Acquisition:** Set up a series of experiments to be acquired automatically at regular time intervals (e.g., every 5-10 minutes). The duration depends on the expected reaction rate.
- **Acquisition Parameters:** Use optimized parameters to ensure quantitative accuracy.

Parameter	^1H NMR	^{119}Sn NMR	Rationale
Pulse Program	Standard 1-pulse (zg30)	Inverse-gated decoupling (zgig)	zg30 is standard for ^1H . Inverse-gated decoupling for ^{119}Sn prevents the negative Nuclear Overhauser Effect (nOE) that would otherwise distort signal integrals due to tin's negative magnetogyric ratio.[9]
Pulse Angle	30-45°	90°	A smaller flip angle for ^1H allows for a shorter relaxation delay. A 90° pulse for ^{119}Sn maximizes signal per scan.
Relaxation Delay (D1)	$\geq 5 \times T_1$	$\geq 5 \times T_1$	Crucial for quantification. Ensures full relaxation of nuclei between pulses, making integrals directly proportional to concentration.[17]
Spectral Width	~12 ppm	~300 ppm	^{119}Sn has a very wide chemical shift range; a wide window is needed to observe all potential tin species. [8][9]

Reference	TMS (via solvent)	External SnMe ₄ (0 ppm)	Tetramethyltin (SnMe ₄) is the standard reference for ¹¹⁹ Sn NMR.[9]
Number of Scans	8-16	64-256	Depends on concentration. ¹¹⁹ Sn is less sensitive and requires more scans to achieve a good signal-to-noise ratio.

Data Analysis and Interpretation

As the reaction proceeds, you will observe distinct changes in the NMR spectra:

- In ¹H NMR: The singlet corresponding to the -Sn(CH₃)₃ protons of **trimethyl(phenyl)tin** (approx. 0.2-0.3 ppm) will decrease in intensity. Simultaneously, a new singlet will appear for the -Sn(CH₃)₃ protons of the trimethyltin iodide byproduct, shifted downfield.
- In ¹¹⁹Sn NMR: This is where the most dramatic change occurs. The signal for the starting **trimethyl(phenyl)tin** will decrease, and a new signal for the trimethyltin iodide byproduct will appear at a significantly different chemical shift, providing clear evidence of the transformation at the tin center.

The table below provides typical chemical shift data for relevant species. Note that shifts are highly dependent on solvent and concentration.[6][18]

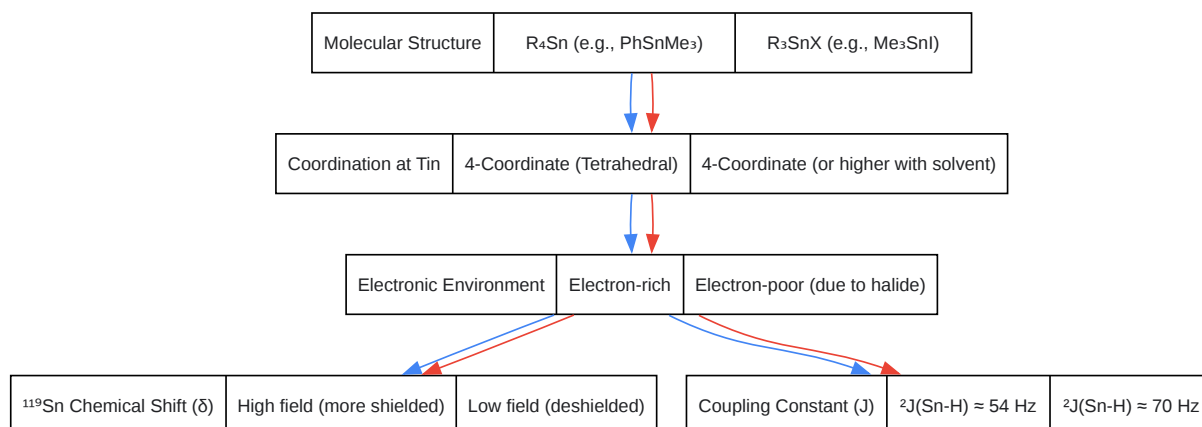
Compound	Nucleus	Typical Chemical Shift (δ , ppm)	Key Coupling Constants
Trimethyl(phenyl)tin	^1H ($-\text{Sn}(\text{CH}_3)_3$)	~ 0.26	$^2J(^{119}\text{Sn}-^1\text{H}) \approx 54 \text{ Hz}$
(Reactant)	^{119}Sn	$\sim -25 \text{ to } -35$	$^1J(^{119}\text{Sn}-^{13}\text{C}(\text{Me})) \approx 340\text{-}360 \text{ Hz}$
Trimethyltin iodide	^1H ($-\text{Sn}(\text{CH}_3)_3$)	~ 0.75	$^2J(^{119}\text{Sn}-^1\text{H}) \approx 68\text{-}70 \text{ Hz}$
(Byproduct)	^{119}Sn	$\sim -40 \text{ to } -60$	$^1J(^{119}\text{Sn}-^{13}\text{C}(\text{Me})) \approx 300\text{-}320 \text{ Hz}$

Data compiled from sources and may vary.[\[6\]](#)[\[19\]](#)[\[20\]](#)

By integrating the signals of the starting material, product, and internal standard over time, you can construct kinetic profiles to determine reaction order, calculate rate constants, and gain deep insight into the reaction mechanism.[\[21\]](#)

Visualizing Relationships in Organotin NMR

The relationships between structure, coordination, and NMR observables are key to interpreting spectra.



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Caption: Correlation of tin structure with NMR parameters.

Conclusion

The judicious application of multinuclear NMR spectroscopy, with a particular emphasis on ^{119}Sn NMR, provides an exceptionally powerful toolkit for the real-time, in-situ monitoring of reactions involving **trimethyl(phenyl)tin** and other organostannanes. By following rigorous, self-validating protocols for sample preparation and data acquisition, researchers can obtain high-fidelity kinetic and mechanistic data. This approach transforms the NMR spectrometer from a simple characterization tool into a dynamic instrument for understanding and optimizing complex chemical transformations, accelerating research and development in synthetic chemistry.

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